

HA-9104: A Potent and Selective Inhibitor of the UBE2F-CRL5 Axis

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Compound of Interest

Compound Name: HA-9104

Cat. No.: B12365899

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

HA-9104 is a novel small molecule inhibitor that potently and selectively targets the UBE2F-CRL5 axis, a critical pathway in protein neddylation. By binding to the E2 neddylation-conjugating enzyme UBE2F, **HA-9104** effectively reduces its protein levels, leading to the inhibition of cullin-5 (CUL5) neddylation. This disruption of the CRL5 E3 ubiquitin ligase activity results in the accumulation of pro-apoptotic proteins, such as NOXA, inducing apoptosis and cell cycle arrest in cancer cells. Furthermore, the presence of a 7-azaindole group in its structure enables **HA-9104** to form DNA adducts, causing DNA damage and replication stress. These multimodal anti-cancer activities make **HA-9104** a promising candidate for cancer therapy, both as a standalone agent and as a radiosensitizer, particularly in lung and pancreatic cancers.

Chemical Structure and Properties

HA-9104 was identified through a structure-based virtual screen and subsequent chemical optimization as a potent inhibitor of UBE2F.^[1]

Chemical Structure

- Molecular Formula: C₂₈H₂₇N₅O
- Molecular Weight: 465.55 g/mol

- Key Structural Feature: Contains a 7-azaindole group, which is crucial for its mechanism of inducing replication stress through the potential formation of hydrogen bonds with thymine in DNA.[\[1\]](#)

Physicochemical Properties

Property	Value
Molecular Formula	C ₂₈ H ₂₇ N ₅ O
Molecular Weight	465.55
Solubility	Soluble in DMSO. For biological experiments, salt forms such as HA-9104-mesylate, HA-9104-triflate, and HA-9104-hydrochloride have been synthesized to improve solubility.

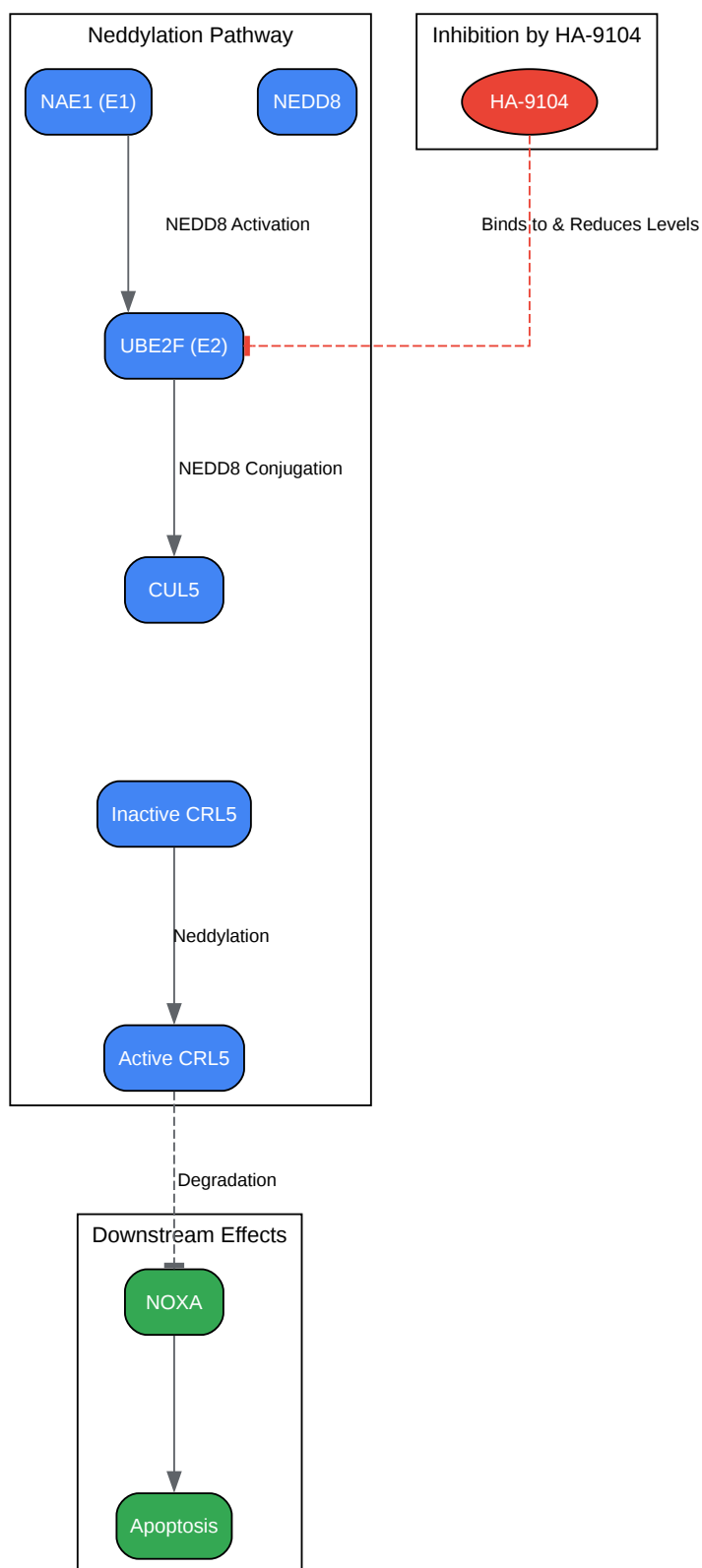
Mechanism of Action

HA-9104 exerts its anti-cancer effects through a dual mechanism of action, primarily by inhibiting the UBE2F-CRL5 neddylation pathway and secondarily by inducing DNA damage.

Inhibition of the UBE2F-CRL5 Axis

The protein neddylation cascade is a crucial post-translational modification process that regulates the activity of Cullin-RING E3 ubiquitin ligases (CRLs). UBE2F is an E2 conjugating enzyme that specifically promotes the neddylation of CUL5, a scaffold protein for the CRL5 complex. This neddylation is essential for the activation of CRL5, which then targets various substrate proteins for ubiquitination and subsequent proteasomal degradation.[\[2\]](#)[\[3\]](#)

HA-9104 directly binds to UBE2F, leading to a reduction in its protein levels.[\[1\]](#) This inhibition prevents the transfer of NEDD8 (a ubiquitin-like protein) to CUL5, thereby blocking the activation of the CRL5 E3 ligase complex.[\[1\]](#)

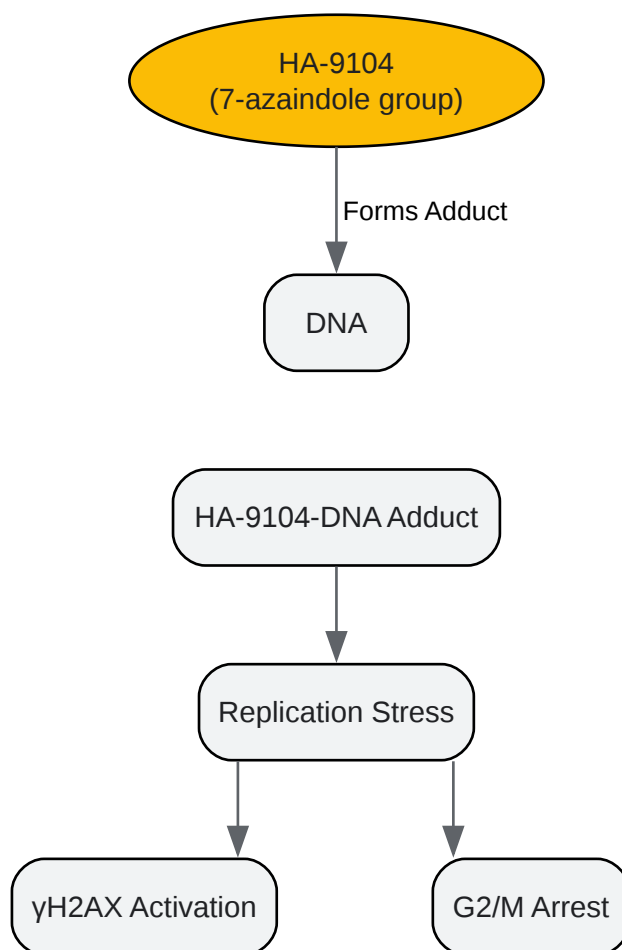


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Figure 1. Mechanism of **HA-9104** in the UBE2F-CRL5 Signaling Pathway.

Induction of DNA Damage and Replication Stress

The 7-azaindole moiety within the chemical structure of **HA-9104** is thought to form hydrogen bonds with the thymine base in DNA, analogous to adenine.[1] This interaction can lead to the formation of **HA-9104**-DNA adducts, which trigger replication stress, activate γ H2AX (a marker of DNA double-strand breaks), and induce G2/M cell cycle arrest.[1][4]



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Figure 2. DNA Damage Induction Pathway of **HA-9104**.

Biological Activities and Efficacy

HA-9104 has demonstrated significant anti-cancer activity in both in vitro and in vivo models of lung and pancreatic cancer.

In Vitro Efficacy

Assay	Cell Lines	Results
Cell Proliferation (ATPlite Assay)	Lung Cancer (H1650, H358, H2170), Pancreatic Cancer (MIAPaCa-2)	IC ₅₀ : 1-5 μ M
E2~N8 Thioester Formation Assay	Purified E1, UBE2F, and NEDD8	IC ₅₀ : 49 μ M for inhibition of UBE2F-NEDD8 thioester formation.
Radiosensitization	H1650 Lung Cancer Cells	Sensitizing Enhancement Rate (SER): 1.41. HA-9104 significantly sensitized cells to radiation.
Apoptosis Induction	Lung Cancer Cells	Induces apoptosis through the accumulation of NOXA, a substrate of CRL5. [1] [5]
Cell Cycle Arrest	Lung Cancer Cells	Induces G2/M phase arrest. [1]

In Vivo Efficacy

In vivo studies using xenograft models of lung cancer have shown that a salt form of **HA-9104** (**HA-9104**-mesylate, #7) administered at 30 mg/kg, alone or in combination with radiation, significantly suppresses tumor growth. The combination therapy resulted in a greater suppression of tumor growth and a higher rate of complete tumor regression compared to radiation alone.

Experimental Protocols

ATPlite-based 72-h Cell Proliferation Assay

This protocol is a general guideline for assessing the effect of **HA-9104** on cancer cell proliferation.

- **Cell Seeding:** Seed cancer cells (e.g., H1650, MIAPaCa-2) in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

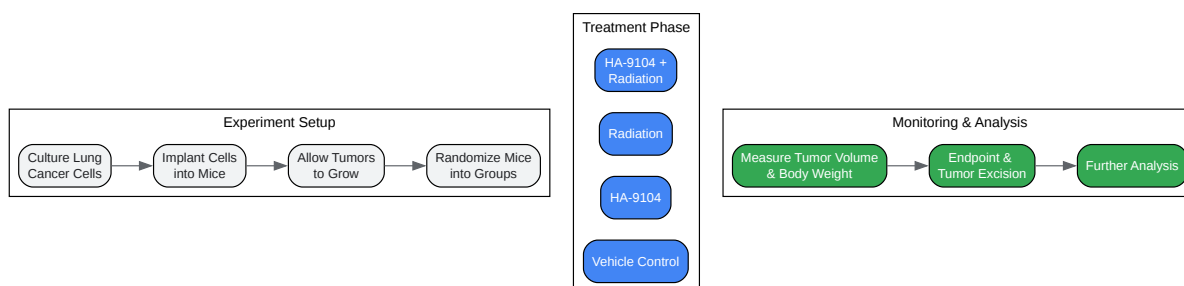
- **Compound Treatment:** Prepare serial dilutions of **HA-9104** in culture medium. Add the desired concentrations of **HA-9104** to the wells. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.
- **ATP Measurement:**
 - Equilibrate the ATPlite 1step reagent and the cell plate to room temperature.
 - Add 100 μ L of ATPlite 1step reagent to each well.
 - Shake the plate for 2 minutes on an orbital shaker at 700 rpm to induce cell lysis.
 - Incubate for 10 minutes at room temperature in the dark.
 - Measure the luminescence using a plate reader.
- **Data Analysis:** Calculate the half-maximal inhibitory concentration (IC_{50}) values by plotting the percentage of cell viability against the log concentration of **HA-9104** using a non-linear regression model.

In Vivo Xenograft Lung Tumor Model

This protocol describes a general procedure for evaluating the in vivo efficacy of **HA-9104**.

- **Cell Preparation:** Culture human lung cancer cells (e.g., H1650) to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1×10^7 cells/mL.
- **Tumor Implantation:** Subcutaneously inject 100 μ L of the cell suspension into the flank of 6-8 week old female athymic nude mice.
- **Treatment:** When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, **HA-9104**, radiation, **HA-9104** + radiation).
 - Administer the salt form of **HA-9104** (e.g., **HA-9104**-mesylate) via intraperitoneal injection at a dose of 30 mg/kg daily.

- For combination therapy, administer radiation (e.g., 1 Gy per day) 2 hours after the compound dosing.
- Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period. Tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).



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Figure 3. Workflow for an In Vivo Xenograft Study of **HA-9104**.

Conclusion

HA-9104 represents a promising new class of anti-cancer agent with a well-defined mechanism of action targeting the UBE2F-CRL5 neddylation pathway. Its ability to induce both apoptosis and DNA damage provides a multi-pronged attack on cancer cells. The potent in vitro and in vivo efficacy, particularly in combination with radiation, highlights its potential for further preclinical and clinical development. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental methodologies related to **HA-**

9104, serving as a valuable resource for researchers in the field of oncology and drug discovery.

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